2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid
Description
This compound features a benzoic acid core substituted with two sulfamoyl groups and a carbamoyl linker (Figure 1). Its structure enables dual hydrogen-bonding interactions via the sulfamoyl moieties and the carboxyl group, which are critical for binding viral capsid proteins. It exhibits potent antiviral activity against Coxsackievirus B3 (IC50 = 4.29 µM), as identified in high-throughput screening . The hydroxyl fragment of the carboxyl group is essential for ligand-receptor binding, as esterification or amidation significantly reduces activity .
Properties
IUPAC Name |
2-[[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c21-31(27,28)15-9-7-14(8-10-15)23-32(29,30)16-11-5-13(6-12-16)22-19(24)17-3-1-2-4-18(17)20(25)26/h1-12,23H,(H,22,24)(H,25,26)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJORPHLCJEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is the sequential sulfonation of a benzoic acid derivative followed by the introduction of the carbamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as aluminum chloride, and a suitable electrophile.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
The compound 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic molecule with a unique structure featuring a benzoic acid moiety, a carbamoyl group, and a sulfamoyl substituent. It also includes a 5-methyl-1,2-oxazole ring attached to a phenyl group connected to a benzoic acid backbone. The presence of the sulfamoyl group suggests potential applications in medicinal chemistry, particularly in pharmaceuticals targeting specific biological pathways.
Potential Applications
Preliminary studies suggest several potential biological activities for 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid:
- Inhibition of specific enzymes
- Modulation of protein-protein interactions
- Targeting of specific biological pathways
Further research is needed to understand its mechanisms of action and therapeutic potential.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas of focus may include:
- Binding affinity
- Selectivity for target proteins
- Effects on cellular signaling pathways
These studies will help clarify its pharmacokinetic properties and therapeutic index.
Drug Development and Synthesis
The synthesis of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multi-step organic reactions, with each step requiring careful optimization to ensure high yield and purity of the final product. A possible synthetic route might include:
- Formation of the oxazole ring
- Introduction of the sulfamoyl group
- Coupling with the benzoic acid derivative
These reactions are essential for modifying the compound for various applications in drug development and synthesis.
Several compounds share structural similarities with 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antimicrobial |
| 4-Amino-N-(4-sulfamoylphenyl)benzamide | Similar phenyl-sulfamoyl structure | Antimicrobial |
| Benzamide derivatives | Various substituents on benzamide | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Antiviral Sulfonamidobenzoic Acid Derivatives
a. 4-(4-(2,5-Dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid (Compound 7a)
- Structure : Shares the 4-sulfonamidobenzoic acid backbone but replaces the carbamoyl group with a 2,5-dioxopyrrolidine ring.
- Activity : IC50 = 4.22 µM against Coxsackievirus B3, comparable to the query compound. Both act as capsid binders for pleconaril-resistant strains .
- Key Difference : The dioxopyrrolidine group may enhance metabolic stability compared to the carbamoyl linker.
b. 2-(Pentylsulfamoyl)-4-sulfamoylbenzoic Acid (IW7)
- Structure : Contains a pentylsulfamoyl substituent, increasing hydrophobicity.
- Activity: No direct antiviral data, but the alkyl chain may improve membrane permeability and pharmacokinetics .
c. Phthalylsulfathiazole
- Structure : Features a thiazole ring instead of the sulfamoylphenyl group.
- Highlights how heterocyclic substituents redirect biological activity .
Sulfamoylbenzoic Acid Derivatives with Varied Targets
a. 4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (Compound 14)
b. Chlorimuron (Herbicide)
Carboxyl Group Modifications
- Esterified/Amidated Derivatives (e.g., Methyl 4-(N-phenylsulfamoyl)benzoate): Loss of antiviral activity due to the absence of the free carboxyl group, underscoring its role in hydrogen bonding .
Structural and Functional Analysis Table
Biological Activity
2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid, also known as a sulfamoyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of two sulfamoyl groups attached to a phenyl ring, along with a carbamoyl group linked to a benzoic acid moiety. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 453.49 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not reported |
| LogP | Not available |
Antimicrobial Activity
Research indicates that sulfamoyl compounds exhibit significant antimicrobial properties. A study demonstrated that related sulfamoyl derivatives effectively inhibit bacterial growth by targeting key metabolic pathways. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies revealed that it can modulate the NF-κB signaling pathway, which is pivotal in inflammatory responses. This modulation results in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.
- Method : Agar diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Method : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS).
- Results : Treatment resulted in a marked reduction in paw swelling and systemic inflammatory markers compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfamoyl compounds. Modifications at specific positions on the phenyl rings or altering the length of the sulfonamide chain can significantly impact potency.
Table 2: SAR Insights
| Modification Type | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased antimicrobial potency |
| Alteration of sulfonamide length | Enhanced anti-inflammatory effects |
| Substitution on carbamoyl group | Improved solubility and bioavailability |
Q & A
Q. Optimization Tips :
- Use catalysts like DMF to enhance thionyl chloride-mediated sulfonation ().
- Monitor pH during hydrolysis to prevent over-acidification, which may degrade sensitive groups.
How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding enantiomeric purity?
Advanced Research Question
The compound’s bioactivity may vary due to unresolved enantiomers or impurities:
- Enantiomer Separation : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases containing hexane/isopropanol (adjusting ratios for resolution) ().
- Purity Validation : Combine NMR (e.g., H, C, and F if applicable) with LC-MS to detect trace impurities ().
- Biological Replication : Test separated enantiomers in parallel assays (e.g., enzyme inhibition) to isolate stereospecific effects ().
What advanced spectroscopic and crystallographic techniques are recommended for confirming the compound’s structural integrity?
Basic Research Question
- Standard Characterization :
- Advanced Techniques :
How can computational modeling be applied to predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the sulfamoyl group’s electrostatic contributions ().
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes ().
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs ().
What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?
Advanced Research Question
Design experiments based on frameworks like Project INCHEMBIOL ():
- Abiotic Degradation :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor via LC-MS for cleavage of sulfonamide or carbamoyl bonds.
- Photolysis : Expose to UV-Vis light (300–800 nm) in aqueous solutions; quantify photoproducts ().
- Biotic Degradation :
- Use soil microcosms or activated sludge systems to assess microbial breakdown. Track sulfonic acid metabolites ().
How can solubility challenges in biological assays be addressed for this amphiphilic compound?
Basic Research Question
- Solubilization Strategies :
- Critical Micelle Concentration (CMC) : Determine via fluorescence probes (e.g., pyrene) to assess self-assembly behavior ().
What analytical workflows are recommended for detecting and quantifying this compound in complex matrices (e.g., serum, environmental samples)?
Advanced Research Question
- Sample Preparation :
- Solid-Phase Extraction (SPE) : Use C18 cartridges with ion-pairing agents (e.g., tetrabutylammonium) to retain sulfonic acid groups ().
- Detection :
Table 1: Key Synthetic Routes and Their Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
